2-Methyl-3-nitro-5-(trifluoromethyl)pyridine 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1211537-69-7
VCID: VC21092310
InChI: InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3
SMILES: CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

CAS No.: 1211537-69-7

Cat. No.: VC21092310

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine - 1211537-69-7

Specification

CAS No. 1211537-69-7
Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
IUPAC Name 2-methyl-3-nitro-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3
Standard InChI Key AFPQEILWSILMKP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS: 1211537-69-7) is a heterocyclic compound featuring a pyridine core with three functional groups: a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 5. This specific arrangement of substituents contributes to its unique chemical behavior and applications.

The compound has the following key properties:

PropertyValue
Molecular FormulaC₇H₅F₃N₂O₂
Molecular Weight206.12 g/mol
CAS Number1211537-69-7
IUPAC Name2-methyl-3-nitro-5-(trifluoromethyl)pyridine
InChIInChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3
Canonical SMILESCC1=C(C=C(C=N1)C(F)(F)F)N+[O-]

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, particularly enhancing its lipophilicity and metabolic stability. Meanwhile, the nitro group serves as a strong electron-withdrawing substituent, affecting the electron distribution within the pyridine ring and contributing to the compound's reactivity patterns.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, with the most common methods described below.

Nitration of 2-Methyl-5-(trifluoromethyl)pyridine

The primary synthetic route involves the nitration of 2-Methyl-5-(trifluoromethyl)pyridine. This process typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The nitration occurs regioselectively at position 3 due to the directing effects of the existing substituents.

Multi-step Synthesis via 2-chloro-3-trifluoromethyl-5-nitropyridine

An alternative synthetic pathway involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate in the presence of sodium hydride, followed by acidic hydrolysis and decarboxylation. This route is exemplified in the synthesis of related compounds such as 2-methyl-5-nitro-3-(trifluoromethyl)pyridine .

The reaction sequence can be outlined as:

  • Nucleophilic substitution of the chlorine with diethyl malonate

  • Hydrolysis and decarboxylation to introduce the methyl group

  • Purification to obtain the target compound

Industrial Production Methods

For large-scale production, industrial methods often employ specialized equipment such as vapor-phase reactors. In related trifluoromethylpyridine syntheses, these reactors include a catalyst fluidized-bed phase where fluorination occurs after chlorination of a methyl group in suitable picoline derivatives . Such approaches can be adapted for the synthesis of our target compound with appropriate modifications.

Chemical Reactivity

The chemical behavior of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is largely determined by its three functional groups, each contributing to specific reactivity patterns.

Reduction Reactions

The nitro group can undergo reduction to form an amino derivative. This transformation is typically achieved using reducing agents such as hydrogen gas with palladium catalyst or iron in acidic conditions. The resulting amine product, 2-Methyl-3-amino-5-(trifluoromethyl)pyridine, serves as a versatile intermediate for further functionalization.

Nucleophilic Substitution Reactions

Research has demonstrated that 3-nitropyridines, including our target compound, exhibit interesting reactivity toward nucleophiles. Studies show that the nitro group at position 3 tends to be selectively substituted under the action of sulfur nucleophiles, even in the presence of other potential leaving groups . This selective reactivity provides valuable pathways for the preparation of diverse pyridine derivatives.

Reactions at the Methyl Group

The methyl group at position 2 can participate in various transformations, including oxidation, halogenation, and condensation reactions. For instance, condensation with aldehydes can lead to the formation of 2-alkenylpyridine derivatives, which themselves possess interesting photophysical properties and potential biological activities .

Applications in Scientific Research

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine serves as an important building block in various research areas, with applications spanning multiple scientific disciplines.

Intermediate in Organic Synthesis

The compound functions as a key intermediate in the synthesis of more complex organic molecules. Its distinctive substituent pattern and reactivity profile make it valuable for constructing novel heterocyclic frameworks with potential applications in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research indicates that derivatives of this compound have been incorporated into drug designs aimed at treating various conditions. Of particular interest is their potential role in pain management through the inhibition of transient receptor potential A1 ion channels (TRPA1) . These channels are involved in pain signaling pathways, making TRPA1 inhibitors promising candidates for analgesic drug development.

Agrochemical Applications

Trifluoromethylpyridines, including our target compound, have demonstrated utility in developing crop protection agents. The trifluoromethyl group enhances the stability and bioactivity of these compounds, potentially improving their efficacy against agricultural pests .

Biological Activity

The biological properties of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine and its derivatives highlight their potential in various therapeutic applications.

Antimicrobial and Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit promising antimicrobial and anticancer activities. The unique combination of structural features, particularly the trifluoromethyl group, contributes to these biological effects. Some nitropyridine derivatives have shown significant antimitotic activity against human tumor cells.

The table below summarizes reported biological activities for related trifluoromethylpyridine derivatives:

Compound TypeBiological TargetObserved Effect
Amino derivativesBacterial cell wallInhibition of cell wall synthesis
Nitro derivativesCancer cell linesCytotoxicity through apoptosis induction
Thio derivativesFungal pathogensGrowth inhibition

Structure-Activity Relationships

Research examining structure-activity relationships suggests that both the position and nature of substituents on the pyridine ring significantly influence biological activity. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can participate in redox reactions within biological systems.

Comparison with Related Compounds

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine belongs to a family of structurally related trifluoromethylpyridines, each with distinct properties and applications based on their substitution patterns.

Structural Isomers

Several positional isomers exist, including:

  • 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

  • 2-Methyl-3-nitro-6-(trifluoromethyl)pyridine

  • 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

These compounds differ in the relative positions of the nitro and trifluoromethyl groups, leading to distinct reactivity patterns and biological properties .

Comparative Analysis

The table below presents a comparative analysis of our target compound and related derivatives:

CompoundKey Structural FeaturesNotable Properties/Applications
2-Methyl-3-nitro-5-(trifluoromethyl)pyridineNO₂ at C-3, CF₃ at C-5Pharmaceutical intermediate, TRPA1 inhibitor precursor
2-Methyl-5-nitro-3-(trifluoromethyl)pyridineNO₂ at C-5, CF₃ at C-3Agrochemical applications, different reactivity profile
2-Methyl-5-(trifluoromethyl)pyridineLacks NO₂ groupPrecursor in synthetic pathways, less reactive
2-(Methylamino)-3-nitro-5-(trifluoromethyl)pyridineContains methylamino groupDifferent biological activity profile

The position of the nitro group significantly affects the compound's susceptibility to nucleophilic substitution reactions, while the location of the trifluoromethyl group influences electronic distribution and lipophilicity .

Current Research Trends

Recent research involving 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine has focused on several key areas:

Synthetic Methodology Development

Ongoing efforts aim to develop more efficient, environmentally friendly synthetic routes to prepare this compound and its derivatives. These include exploring catalyst systems for selective nitration and alternative methods for introducing the trifluoromethyl group .

Novel Functional Derivatives

Researchers are investigating the preparation of novel derivatives through selective functionalization reactions, particularly targeting the nitro group through nucleophilic substitution. Studies show that reactions with thiols and other nucleophiles can lead to compounds with interesting photophysical properties, including large Stokes shifts .

Drug Discovery Applications

The compound continues to attract interest as a building block in medicinal chemistry, particularly in the development of pain management therapies targeting TRPA1 channels. Structure-activity relationship studies are helping to elucidate how modifications to the basic structure can enhance potency and selectivity toward specific biological targets .

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